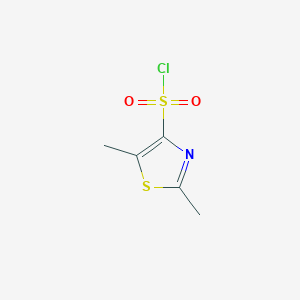
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine
Übersicht
Beschreibung
3-Methoxy-2,2,3-trimethylcyclobutan-1-amine is a chemical compound with the molecular formula C8H17NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring, which is a four-membered carbon ring, with three methyl groups (CH3), an amine group (NH2), and a methoxy group (OCH3) attached .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
A study by Gebert et al. (2003) explored the use of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the synthesis of spirocyclic 1,3-thiazolidines via [2 + 3]-cycloaddition. This process involves the formation of reactive azomethine ylides intercepted by cyclic thioketones, a key step in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Chemical Reactions with Excited State Compounds
Gassman and Carroll (1986) studied the reaction of 1,2,2-trimethylbicyclo[1.1.0]butane with excited state 1-cyanonaphthalene. This reaction in methanol produced derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, demonstrating the compound's role in complex chemical transformations (Gassman & Carroll, 1986).
Heterocyclization Reactions
Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions involving compounds similar to 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine. This method demonstrates the versatility of these types of compounds in synthesizing a range of heterocyclic structures (Aquino et al., 2015).
Synthesis of Aminocyclobutane Derivatives
Rammeloo, Stevens, and de Kimpe (2002) researched the synthesis of 2,4-methanoproline analogues, a process involving compounds related to this compound. Their study highlights the synthetic utility of such compounds in creating aminocyclobutane derivatives (Rammeloo, Stevens, & de Kimpe, 2002).
Crosslinking Reactions in Bioorganic Synthesis
Hosmane et al. (1990) demonstrated the use of a compound similar to this compound in bioorganic synthesis as a crosslinking reagent. This showcases the compound's potential in bioorganic chemistry, particularly in the formation of complex molecular structures (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).
Safety and Hazards
The safety information for 3-Methoxy-2,2,3-trimethylcyclobutan-1-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)6(9)5-8(7,3)10-4/h6H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFCPQNVXGOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)




![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)


